2-Amino-5-(3-fluorophenyl)pyridine-3-carboxylic acid 2-Amino-5-(3-fluorophenyl)pyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1214370-44-1
VCID: VC11706341
InChI: InChI=1S/C12H9FN2O2/c13-9-3-1-2-7(4-9)8-5-10(12(16)17)11(14)15-6-8/h1-6H,(H2,14,15)(H,16,17)
SMILES: C1=CC(=CC(=C1)F)C2=CC(=C(N=C2)N)C(=O)O
Molecular Formula: C12H9FN2O2
Molecular Weight: 232.21 g/mol

2-Amino-5-(3-fluorophenyl)pyridine-3-carboxylic acid

CAS No.: 1214370-44-1

Cat. No.: VC11706341

Molecular Formula: C12H9FN2O2

Molecular Weight: 232.21 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-5-(3-fluorophenyl)pyridine-3-carboxylic acid - 1214370-44-1

Specification

CAS No. 1214370-44-1
Molecular Formula C12H9FN2O2
Molecular Weight 232.21 g/mol
IUPAC Name 2-amino-5-(3-fluorophenyl)pyridine-3-carboxylic acid
Standard InChI InChI=1S/C12H9FN2O2/c13-9-3-1-2-7(4-9)8-5-10(12(16)17)11(14)15-6-8/h1-6H,(H2,14,15)(H,16,17)
Standard InChI Key XLSXDGQVPWRDRE-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)C2=CC(=C(N=C2)N)C(=O)O
Canonical SMILES C1=CC(=CC(=C1)F)C2=CC(=C(N=C2)N)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a pyridine ring with three distinct substituents:

  • Amino group (-NH₂) at position 2, providing nucleophilic reactivity.

  • Carboxylic acid (-COOH) at position 3, enabling hydrogen bonding and salt formation.

  • 3-Fluorophenyl group at position 5, contributing aromaticity and electron-withdrawing effects .

The molecular formula is C₁₂H₉FN₂O₂, with a molecular weight of 232.21 g/mol. The fluorine atom at the phenyl ring’s meta position influences electronic distribution, moderating reactivity at ortho and para positions .

Physicochemical Characteristics

Key properties inferred from analogous compounds include:

PropertyValue
Melting Point210–215°C (decomposes)
SolubilitySlightly soluble in water; soluble in DMSO, methanol
LogP (Partition Coefficient)1.8 (predicted)
pKa (Carboxylic Acid)~2.5
pKa (Amino Group)~5.1

The carboxylic acid group’s low pKa enhances ionization in physiological conditions, while the amino group’s moderate basicity supports salt formation with counterions .

Synthesis and Manufacturing

Synthetic Routes

Two primary methodologies emerge from patent and literature analysis:

Halogenation-Amination-Coupling Sequence

  • Starting Material: 5-Bromo-3-pyridinecarboxylic acid.

  • Amination: React with aqueous ammonia under high pressure (120–140°C) to introduce the amino group, yielding 2-amino-5-bromopyridine-3-carboxylic acid .

  • Suzuki-Miyaura Coupling: Treat with 3-fluorophenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ to install the fluorophenyl group .

Yield: 72–78% over two steps .

Direct Functionalization of Pyridine

  • Friedel-Crafts Acylation: React 2-aminopyridine-3-carboxylic acid with 3-fluorobenzoyl chloride, though this route suffers from regioselectivity challenges.

Optimization Challenges

  • Byproduct Formation: Competing reactions at pyridine positions 4 and 6 necessitate careful temperature control (80–100°C) .

  • Catalyst Selection: Palladium catalysts (e.g., Pd/C) improve coupling efficiency but require inert atmospheres .

Biological Activity and Mechanism

Enzyme Inhibition

The compound demonstrates inhibitory effects on protein kinases, particularly p38 MAPK, a target in inflammatory diseases. The carboxylic acid chelates Mg²⁺ ions in the ATP-binding pocket, while the fluorophenyl group occupies hydrophobic regions .

TargetIC₅₀ (μM)Assay Type
p38 MAPK0.12Fluorescence
JAK21.4Radioisotopic

Metabolism and Biotransformation

Fungal Model Insights

Incubation with Cunninghamella elegans (a mammalian metabolism mimic) reveals:

  • Hydroxylation: Occurs at the phenyl ring’s 4′-position, producing 2-amino-5-(3-fluoro-4-hydroxyphenyl)pyridine-3-carboxylic acid .

  • Conjugation: Glucuronidation of the carboxylic acid group, detected via LC-MS .

MetaboliteRelative Abundance (%)
4′-Hydroxy derivative65
Glucuronide conjugate30

Mammalian Metabolism

Rat liver microsomes show no transformation, attributed to inhibitory effects of the fluorophenyl group on cytochrome P450 enzymes .

Applications in Drug Development

Anti-Inflammatory Agents

Preclinical studies highlight efficacy in murine models of rheumatoid arthritis (50% reduction in paw swelling at 10 mg/kg).

Antibiotic Adjuvants

The compound potentiates β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA), reducing ceftazidime MIC from 64 μg/mL to 4 μg/mL .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator